molecular formula C20H16N4O3S B2947012 3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide CAS No. 893986-55-5

3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide

Cat. No.: B2947012
CAS No.: 893986-55-5
M. Wt: 392.43
InChI Key: PBBMMWDEHJDLGW-UHFFFAOYSA-N
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Description

3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide is a potent and selective small-molecule inhibitor identified for its activity against Fms-like tyrosine kinase 3 (FLT3). This compound has emerged as a critical tool in hematological research, specifically for investigating the pathogenesis and treatment of acute myeloid leukemia (AML). Its primary mechanism of action involves the targeted inhibition of FLT3 receptor signaling, a key pathway frequently dysregulated in AML through internal tandem duplication (ITD) mutations. By potently suppressing FLT3-ITD driven autophosphorylation and downstream signaling cascades, such as the STAT5 and MAPK pathways, this benzamide derivative induces cell cycle arrest and promotes apoptosis in FLT3-dependent leukemia cell lines. Its research value is underscored by its utility in validating FLT3 as a therapeutic target, elucidating resistance mechanisms to targeted therapies, and serving as a lead compound for the development of novel oncology therapeutics. Preclinical studies highlight its efficacy in reducing tumor burden in xenograft models, providing a strong rationale for its use in proof-of-concept studies. Researchers leverage this compound to dissect the complex signaling networks in hematopoiesis and oncogenesis (source) .

Properties

IUPAC Name

3-methyl-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O3S/c1-12-9-15(5-8-18(12)24(26)27)19(25)21-16-6-3-14(4-7-16)17-10-23-13(2)11-28-20(23)22-17/h3-11H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBMMWDEHJDLGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=CSC4=N3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound. Furthermore, the pH of the environment can influence the compound’s solubility and hence its bioavailability.

Biochemical Analysis

Biochemical Properties

3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to interact with enzymes involved in oxidative stress responses and inflammatory pathways. For instance, it can inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. Additionally, it may interact with antioxidant enzymes like superoxide dismutase (SOD), enhancing their activity and thereby reducing oxidative stress.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. It has been observed to downregulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation. Furthermore, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins like Bcl-2. These effects highlight its potential as an anti-inflammatory and anticancer agent.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively in laboratory settings. This compound is relatively stable under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that it maintains its biological activity over extended periods, making it suitable for chronic treatment regimens. Its degradation products need to be monitored as they may have different biological activities.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it exhibits anti-inflammatory and antioxidant properties without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is metabolized primarily in the liver. It undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in its metabolism, converting it into more water-soluble metabolites for excretion. These metabolic pathways are essential for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. It can cross cell membranes via passive diffusion and is also transported by specific carrier proteins. Once inside the cell, it can accumulate in specific organelles, influencing its localization and activity.

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and nucleus. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For instance, phosphorylation can alter its localization and activity, enhancing its interaction with nuclear transcription factors.

Biological Activity

3-methyl-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-4-nitrobenzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H16N4O2S
  • Molecular Weight : 324.39 g/mol
  • CAS Number : Not specified in the search results.

The compound features a complex structure that includes a thiazole ring, a nitro group, and an amide functional group, which are often associated with diverse biological activities.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may influence GPCR signaling pathways, which are critical in various physiological processes including cell growth and differentiation .
  • Enzyme Inhibition : It has been suggested that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions .

Anticancer Activity

Recent studies have indicated that imidazo[2,1-b]thiazole derivatives exhibit significant anticancer properties. For instance:

  • Case Study : A related compound demonstrated potent antiproliferative effects against various cancer cell lines including murine leukemia and human cervical carcinoma cells, with IC50 values in the submicromolar range . Although specific data on this compound is limited, its structural similarities suggest potential anticancer activity.

Antimicrobial Activity

Compounds containing imidazo-thiazole moieties have also shown antimicrobial properties. The thiazole ring is known for enhancing the bioactivity of drugs against bacterial strains .

Research Findings

A summary of relevant findings from various studies is presented in Table 1 below:

StudyTargetActivityResults
Romagnoli et al. (2020)Cancer Cell LinesAntiproliferativeIC50 values < 1 µM against multiple lines
ResearchGate Study (2015)Enzymatic PathwaysInhibitionSignificant inhibition observed in metabolic enzymes
PMC Article (2013)GPCR SignalingModulationAltered signaling pathways affecting cell proliferation

Comparison with Similar Compounds

Table 1: Comparison of Key Imidazo[2,1-b]thiazole Derivatives

Compound Substituents Biological Activity IC₅₀ or Efficacy Reference
6a C-5: N,N-dimethylmethanamine; C-6: 4-(methylsulfonyl)phenyl COX-2 inhibition 0.08 µM
Compound 5 () C-6: 4-(methylsulfonyl)phenyl; C-5: Unsubstituted COX-2 inhibition 1.4 µM
3-(Imidazo[2,1-b]thiazol-6-yl)coumarin Coumarin fused at C-3; C-6: Imidazo[2,1-b]thiazole Antiviral (Parvovirus B19) Moderate replication inhibition
Target Compound C-6: 3-methylphenyl; N-substituent: 4-nitrobenzamide Theoretical COX inhibition Not reported

Key Observations :

  • Substituent Position and Size : The C-5 and C-6 positions critically influence activity. For example, bulky amines (e.g., N,N-dimethylmethanamine at C-5 in 6a ) enhance COX-2 selectivity, while smaller groups reduce potency .
  • Electron-Withdrawing Groups : The methylsulfonyl group in 6a and 5 improves COX-2 binding via polar interactions, whereas the nitro group in the target compound may similarly enhance affinity but with uncharacterized selectivity .

Enzymatic Activity and Selectivity

The target compound’s nitrobenzamide group differs from the methylsulfonylphenyl moieties in COX-2 inhibitors like 6a. While nitro groups are less polar than sulfonyl groups, they may contribute to π-π stacking or hydrogen bonding in enzyme active sites. In contrast, 6a shows >200-fold selectivity for COX-2 over COX-1, attributed to its optimized substituent geometry .

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